molecular formula C16H25N3O B2816017 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 400076-88-2

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No. B2816017
CAS RN: 400076-88-2
M. Wt: 275.396
InChI Key: RPCOJWYZUMOYJW-UHFFFAOYSA-N
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Description

“2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide” is a chemical compound . It is a derivative of piperazine , a class of compounds that have been studied for their anti-inflammatory effects .

Scientific Research Applications

Anticonvulsant Activity

Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are chemically related to the query compound, has shown promising anticonvulsant properties. These compounds, designed by combining chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models without impairing motor coordination, suggesting a favorable safety profile compared to clinically relevant antiepileptics (Kamiński et al., 2015; Kamiński et al., 2016).

Histone Deacetylase Inhibition for Cancer Therapy

A study on the synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, structures similar to the query compound, demonstrated their ability to inhibit histone deacetylases (HDACs). These HDAC inhibitors showed potential as a new class of agents for cancer treatment, highlighting their in vitro antiproliferative activity and in vivo antitumor activity in a human colon carcinoma xenograft model (Thaler et al., 2010).

Glucocorticoid Receptor Modulation

Another area of research involves heterocyclic glucocorticoid receptor (GR) modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core. These compounds showed promising GR binding and functional activity, indicating their potential use in developing safer glucocorticoid therapies with reduced side effects (Xiao et al., 2013).

Antibacterial Activity

Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, chemically related to the query compound, revealed compounds with good antibacterial activity against Rhizobium radiobacter. This study underscores the potential of these compounds in developing new antibacterial agents (Tumosienė et al., 2012).

Hypolipidemic Activity

Lastly, [alpha-(heterocyclyl)benzyl]piperazines, structurally similar to the query compound, were synthesized and evaluated for their ability to lower serum cholesterol and triglyceride levels. These compounds demonstrated potent hypolipidemic activity, making them significantly more effective than traditional treatments like clofibrate (Ashton et al., 1984).

properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-7-5-6-8-14(13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCOJWYZUMOYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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